molecular formula C21H17N3OS B2706458 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide CAS No. 896347-95-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide

Cat. No. B2706458
CAS RN: 896347-95-8
M. Wt: 359.45
InChI Key: SHJNDVLGQNEJDF-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide, also known as BMH-21, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 is a benzamide derivative that has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells.

Scientific Research Applications

Antipsychotic Potential

Research on 2-phenyl-4-(aminomethyl)imidazoles, structurally similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide, suggests potential antipsychotic applications. These compounds, designed as analogs of dopamine D2 selective benzamide antipsychotics, have been synthesized and tested for their ability to block dopamine D2 receptors, indicating a possible role in the treatment of psychotic disorders (Thurkauf et al., 1995).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds exhibit properties comparable to known selective class III agents, suggesting their potential use in cardiac applications, particularly in addressing arrhythmias (Morgan et al., 1990).

Antimicrobial and Anticancer Properties

Compounds derived from thiosemicarbazide with imidazole ring systems, like the one , have shown antimicrobial activity. This suggests potential for developing new antimicrobial agents (Elmagd et al., 2017). Additionally, certain N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown promising anticancer activity against multiple cancer cell lines, indicating potential applications in cancer treatment (Ravinaik et al., 2021).

Corrosion Inhibition

Studies on benzimidazole derivatives have demonstrated their efficacy as corrosion inhibitors for metals like steel in acidic environments. This suggests potential applications in industries where metal corrosion is a concern (Yadav et al., 2016).

Anti-Inflammatory Properties

Some benzamide derivatives, including those structurally related to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide, have been explored for their anti-inflammatory properties, potentially offering new avenues for anti-inflammatory drug development (Kalsi et al., 1990).

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJNDVLGQNEJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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